molecular formula C19H21NO B10761459 Doxepin CAS No. 3607-34-9

Doxepin

Katalognummer: B10761459
CAS-Nummer: 3607-34-9
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: ODQWQRRAPPTVAG-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxepin ist ein trizyklisches Antidepressivum, das hauptsächlich zur Behandlung von Major Depression, Angststörungen, chronischer Nesselsucht und Schlaflosigkeit eingesetzt wird . Es wurde von Pfizer entwickelt und 1969 von der US-amerikanischen Food and Drug Administration zugelassen . This compound ist in verschiedenen Formen erhältlich, darunter orale Kapseln, Tabletten und topische Cremes .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Doxepinhydrochlorid erfolgt in mehreren Schritten:

Industrielle Produktionsmethoden

Die industrielle Produktion von Doxepinhydrochlorid erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab, wodurch eine hohe Ausbeute und Reinheit durch optimierte Reaktionsbedingungen und Reinigungsprozesse gewährleistet wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Wiederaufnahme von Noradrenalin und Serotonin hemmt und ihre synaptischen Konzentrationen im zentralen Nervensystem erhöht . Es antagonisiert auch Histamin-H1- und H2-Rezeptoren, was zu seinen sedativen Wirkungen beiträgt . Der genaue Wirkmechanismus bei der Behandlung von Depressionen ist Gegenstand laufender Forschung .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Doxepin functions primarily as a selective histamine H1 receptor blocker and exhibits antidepressant effects through the inhibition of norepinephrine and serotonin reuptake. Its pharmacological actions include:

  • Antidepressant Effects : this compound enhances monoamine levels in synaptic clefts, thereby improving mood and emotional regulation.
  • Sedative Properties : The compound is effective in promoting sleep by reducing sleep latency and increasing sleep duration, making it suitable for treating insomnia.
  • Analgesic Effects : Research indicates that this compound may alleviate neuropathic pain, showcasing its potential as an analgesic agent .

FDA-Approved Indications

This compound is approved by the U.S. Food and Drug Administration for several indications:

Indication Formulation
Major Depressive DisorderOral tablets
Chronic InsomniaOral tablets (3 mg, 6 mg)
Pruritus associated with Atopic DermatitisTopical (5%)

Treatment of Insomnia

This compound has been extensively studied for its efficacy in treating chronic primary insomnia. A placebo-controlled trial demonstrated that low doses (3 mg and 6 mg) significantly improved sleep efficiency and quality compared to placebo .

  • Study Findings :
    • Increased sleep efficiency after acute and subchronic intake.
    • Patients reported better sleep quality and working ability during treatment.

Management of Anxiety Disorders

This compound's anxiolytic properties have been recognized in several studies. It is particularly effective in treating anxiety symptoms associated with depression.

  • Case Study : A randomized controlled trial compared this compound with citalopram in patients with anxiety disorders. Results indicated that both medications improved sleep latency and quality, but this compound was noted for its rapid onset of action .

Dermatological Uses

Topical formulations of this compound are utilized to treat pruritus related to atopic dermatitis and lichen simplex chronicus. The drug's antihistaminic properties help alleviate itching effectively.

  • Clinical Evidence : Studies have shown that topical this compound significantly reduces pruritus in affected patients, enhancing their quality of life .

Off-Label Uses

Beyond its FDA-approved indications, this compound is also used off-label for conditions such as:

  • Neuropathic Pain : Emerging evidence suggests this compound may provide relief for patients suffering from chronic pain conditions .
  • Chronic Pain Syndromes : Its analgesic properties are being explored in fibromyalgia and other chronic pain syndromes.

Summary of Case Studies

A variety of case studies illustrate this compound's effectiveness across different conditions:

  • Insomnia Management : A longitudinal study involving 100 patients showed significant improvements in sleep quality over a 12-week period when treated with this compound.
  • Anxiety Disorders : In a cohort study of patients with generalized anxiety disorder, those treated with low-dose this compound reported reduced anxiety symptoms alongside improved sleep patterns.

Biologische Aktivität

Doxepin is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Its pharmacological profile includes significant effects on neurotransmitter reuptake, antioxidant properties, and potential impacts on various physiological systems. This article provides a comprehensive analysis of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound's primary mechanism involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals. This action increases the levels of these biogenic amines in the synaptic cleft, enhancing neurotransmission at post-synaptic receptors. Additionally, this compound has been shown to desensitize serotonin 1A receptors and beta-adrenergic receptors, further contributing to its antidepressant effects .

Table 1: Summary of this compound's Mechanisms

MechanismEffect
Norepinephrine Reuptake InhibitionIncreases norepinephrine levels
Serotonin Reuptake InhibitionIncreases serotonin levels
Receptor DesensitizationReduces receptor sensitivity
Weak Dopamine Reuptake InhibitionMinimal impact on dopamine transmission

Antioxidant Activity

Recent studies have highlighted this compound's antioxidant properties. It exhibits significant hydrogen peroxide scavenging activity and has been shown to reduce ferric ions in a dose-dependent manner. This suggests that this compound may play a role in mitigating oxidative stress, which is linked to various neurodegenerative diseases.

Table 2: Antioxidant Activity of this compound

Concentration (µg/ml)Hydrogen Peroxide Scavenging (%)Ferric Ion Reducing Power (AAE)
254.88±1.0525.3±1.47
5020-30Not specified
100Not specifiedNot specified
200Not specifiedNot specified
50035.53±1.55174.35±8.39

Case Study 1: Efficacy in Depression

A study involving patients diagnosed with major depressive disorder (MDD) found that this compound significantly improved symptoms compared to placebo after eight weeks of treatment. Patients reported enhanced mood and reduced anxiety levels, supporting its use as an effective antidepressant .

Case Study 2: Anxiety Disorders

Another clinical trial assessed this compound's efficacy in treating generalized anxiety disorder (GAD). Results indicated a notable reduction in anxiety symptoms, with patients experiencing fewer side effects compared to other anxiolytics .

Pharmacokinetics and Safety Profile

This compound is metabolized primarily in the liver, with its active metabolite desmethylthis compound contributing to its pharmacological effects. The drug has a relatively long half-life, which can lead to accumulation in patients with hepatic impairment. Caution is advised when prescribing this compound to individuals with liver dysfunction or those taking other medications that affect liver enzymes .

Table 3: Pharmacokinetic Properties of this compound

ParameterValue
Half-lifeApproximately 15 hours
MetabolismHepatic (CYP2D6, CYP3A4)
ExcretionRenal (urine)

Eigenschaften

CAS-Nummer

3607-34-9

Molekularformel

C19H21NO

Molekulargewicht

279.4 g/mol

IUPAC-Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI-Schlüssel

ODQWQRRAPPTVAG-GZTJUZNOSA-N

Isomerische SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

Kanonische SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Siedepunkt

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

melting_point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

Physikalische Beschreibung

Solid

Löslichkeit

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.